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Compound of Interest

Compound Name: 1-Boc-3-lodo-1H-indazole

Cat. No.: B153271

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Boc-3-lodo-
1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-lodo-1H-indazole (tert-butyl 3-iodo-1H-indazole-1-carboxylate) is a pivotal
heterocyclic building block in modern medicinal chemistry and organic synthesis. Its strategic
combination of a stable N-Boc protecting group and a highly reactive C-3 iodine atom makes it
an exceptionally versatile substrate for constructing complex molecular architectures. This
guide provides an in-depth examination of its core physicochemical properties, reactivity profile,
and synthetic applications, grounded in established experimental data and field-proven
insights. We will explore the causality behind experimental choices, present self-validating
protocols, and furnish the necessary data for its effective and safe implementation in the
laboratory.

Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is paramount for its proper
handling, storage, and application in reaction design.

Structural and Physical Data
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The key physical and structural parameters for 1-Boc-3-lodo-1H-indazole are summarized
below. The compound typically presents as a stable, crystalline solid, facilitating ease of
handling and weighing.

Property Data
Chemical Formula C12H13IN202
Molecular Weight 344.15 g/mol
Light yellow to pale yellow crystalline solid or
Appearance
powder[1]
Melting Point 93-95 °C[1]
Storage Store long-term in a cool, dry place[2]
- Soluble in organic solvents like dichloromethane
Solubility

(DCM), dimethylformamide (DMF), and dioxane.

Expert Insight: The melting point of 93-95 °C indicates a compound with good crystalline
stability at ambient temperatures. Its solubility in common aprotic organic solvents makes it
highly compatible with the conditions frequently employed in palladium-catalyzed cross-
coupling reactions.

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and purity assessment. The following data
are characteristic of 1-Boc-3-lodo-1H-indazole.

« 'H NMR (CDCls): & (ppm) 8.09 (d, J=8.5 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.46 (d, J=7.9 Hz,
1H), 7.33 (t, J=7.6 Hz, 1H), 1.71 (s, 9H).[1]

« 13C NMR (CDCls): & (ppm) 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95,
85.48, 28.18.[1]

e Infrared (IR) (KBr): v (cm~1) 1728 (C=0), 1150 (C-O), 424 (C-I).[1]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b153271?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://aksci.com/item_detail.php?cat=8091DK
https://www.benchchem.com/product/b153271?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Expert Insight: The *H NMR spectrum is unambiguous. The singlet at 1.71 ppm, integrating to 9
protons, is the hallmark of the tert-butyl group of the Boc protector. The downfield aromatic
signals correspond to the protons on the indazole ring. In the IR spectrum, the strong carbonyl
(C=0) stretch around 1728 cm~! is definitive for the carbamate functionality of the Boc group.

Chemical Reactivity and Synthetic Logic

The synthetic utility of 1-Boc-3-lodo-1H-indazole is dictated by two key features: the N-Boc
protecting group and the C-I bond.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; it is an essential electronic
and steric modulator.

o Protection: The indazole N-H proton is acidic and can interfere with many organometallic
reactions by acting as a proton source or coordinating to the metal center.[3] The Boc group
prevents these side reactions, enabling clean functionalization at the C-3 position.[4][5]

o Deprotection: The Boc group is robust under many reaction conditions (e.g., basic,
hydrogenolysis) but is readily cleaved under acidic conditions, typically using trifluoroacetic
acid (TFA) in dichloromethane (DCM), or by thermolytic methods.[6] This orthogonality is a
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cornerstone of modern protecting group strategy.

TFA/ DCM
or Heat

(1-Boc-3-Iodo-lH-indazoIe

Caption: Workflow for the acidic or thermolytic deprotection of the N-Boc group.

The Reactivity of the C-3 lodo Group

The carbon-iodine bond at the C-3 position is the molecule's primary reactive site for bond
construction. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling
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reactions due to their high reactivity in the oxidative addition step, which is often the rate-

limiting step of the catalytic cycle.[7][8] This reactivity follows the trend | > Br > CI.

This compound is an excellent substrate for several cornerstone reactions in drug

development:

e Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids, enabling the

introduction of aryl or heteroaryl moieties.[4][9][10]

e Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, a key reaction
for building rigid scaffolds.[11][12]

» Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast array of primary

and secondary amines, crucial for accessing aniline-type structures.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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